![molecular formula C10H12F3NO2 B13044010 (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a trifluoromethoxy-substituted phenyl ring, and a secondary alcohol group. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps include reductive amination, where the aldehyde group is converted to an amine, followed by stereoselective reduction to obtain the desired chiral product.
Catalysts and Reagents: Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.
Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The secondary alcohol group in (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Reagents like acyl chlorides or isocyanates are used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, ureas, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Chiral Compounds: (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is used as a building block in the synthesis of various chiral compounds.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, providing insights into enzyme-substrate interactions.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry:
Agrochemicals: The compound is explored for its potential use in the development of agrochemicals with enhanced efficacy and stability.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets. The amino group can form hydrogen bonds, while the secondary alcohol group can participate in various interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
(1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound is structurally similar but contains additional trifluoromethyl groups, which may alter its chemical properties and biological activity.
2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol: Another related compound with a benzyloxy group instead of a trifluoromethoxy group, leading to different reactivity and applications.
Uniqueness: The presence of the trifluoromethoxy group in (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL imparts unique properties such as increased lipophilicity and stability, making it distinct from other similar compounds. This uniqueness is particularly valuable in drug development and agrochemical research, where these properties can enhance the efficacy and stability of the final products.
Propiedades
Fórmula molecular |
C10H12F3NO2 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1 |
Clave InChI |
YZTCEJIOHNBDFP-HZGVNTEJSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC(=CC=C1)OC(F)(F)F)N)O |
SMILES canónico |
CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


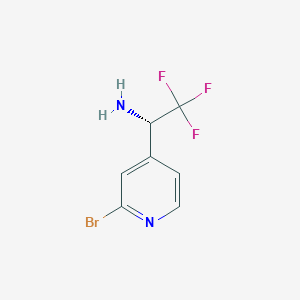
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
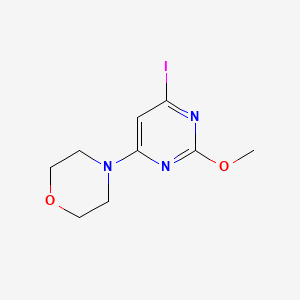
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)
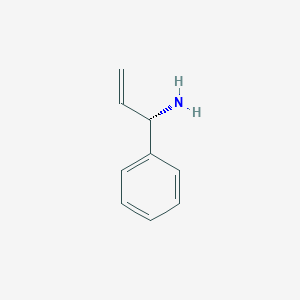
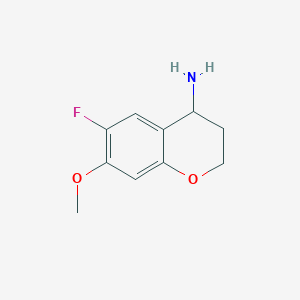
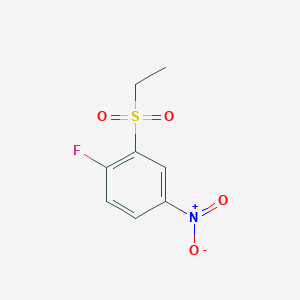

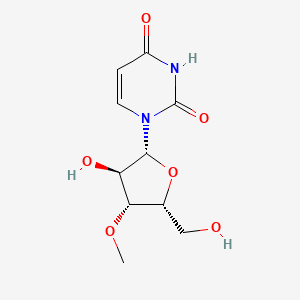
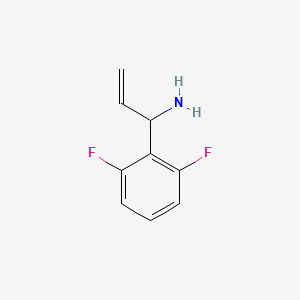
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
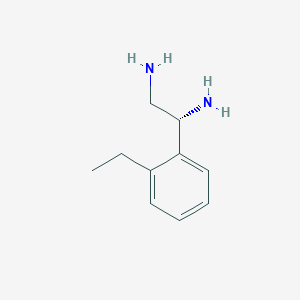
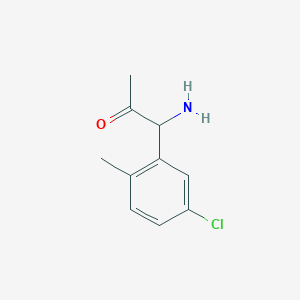
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
